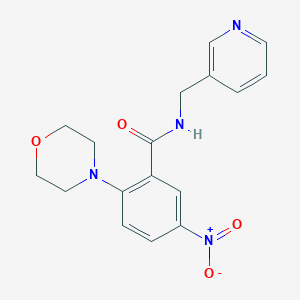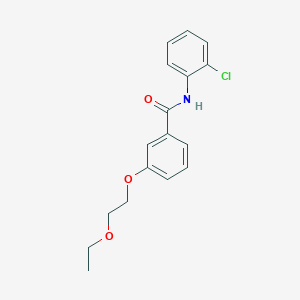![molecular formula C15H15ClN2O3S B4228162 N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B4228162.png)
N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide
Descripción general
Descripción
N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide is an organic compound that features a benzamide core structure with a 4-chlorobenzyl group and a methylsulfonylamino group attached to it
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzylamine and 2-aminobenzamide.
Reaction with Methylsulfonyl Chloride: The 2-aminobenzamide is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-[(methylsulfonyl)amino]benzamide.
Coupling Reaction: The intermediate is then coupled with 4-chlorobenzylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide has several scientific research applications:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.
Mecanismo De Acción
The mechanism of action of N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-chlorobenzyl)-4-(methylsulfonyl)benzamide
- N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide
Uniqueness
N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide is unique due to the specific positioning of the 4-chlorobenzyl and methylsulfonylamino groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications where these structural features are advantageous.
Propiedades
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-(methanesulfonamido)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O3S/c1-22(20,21)18-14-5-3-2-4-13(14)15(19)17-10-11-6-8-12(16)9-7-11/h2-9,18H,10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWJBPAVRMUQURE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![methyl [1-({[4-(2,4-dichlorophenoxy)butanoyl]amino}carbonothioyl)-3-oxo-2-piperazinyl]acetate](/img/structure/B4228087.png)

![N-{3-[(2-chloro-4-nitrophenyl)amino]-2,2-dimethylpropyl}-4-fluorobenzenesulfonamide](/img/structure/B4228103.png)
![N-{[(2-furylmethyl)amino]carbonothioyl}-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228111.png)
![N-cyclohexyl-2-({4-[(phenylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B4228114.png)
![N-({2-[(2-bromo-4-chlorophenoxy)acetyl]hydrazino}carbonothioyl)-3-nitrobenzamide](/img/structure/B4228122.png)
![N~2~-(3,5-dimethylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(methylthio)phenyl]alaninamide](/img/structure/B4228131.png)

![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-(morpholin-4-yl)-5-nitrobenzamide](/img/structure/B4228137.png)
![N-(2,5-dimethoxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4228145.png)
![Ethyl 4-amino-2-{[1-oxo-1-(phenylamino)butan-2-yl]sulfanyl}pyrimidine-5-carboxylate](/img/structure/B4228150.png)
![6-bromo-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4228151.png)
![1-[(4-fluorophenyl)sulfonyl]-N-[3-(methylthio)phenyl]-3-piperidinecarboxamide](/img/structure/B4228152.png)
![2-[(4-tert-butylphenoxy)acetyl]-N-(2-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4228159.png)
